![molecular formula C7H5N3O2 B2677510 [1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1547026-42-5](/img/structure/B2677510.png)

[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

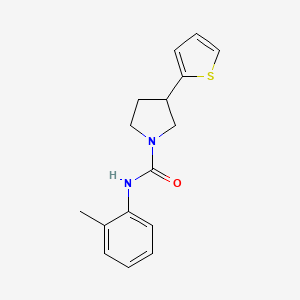

“[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid” is a type of nitrogen-containing heterocycle . These compounds have been used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of [1,2,3]Triazolo[1,5-a]pyridines has been achieved through various methods. One of the common methods involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another method involves an I2/KI-mediated oxidative N-N bond formation reaction, which enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .Applications De Recherche Scientifique

1. Precursors of Diazo Compounds and Metal Carbenes “[1,2,3]Triazolo[1,5-a]pyridines” are used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Synthesis of Nitrogen-Containing Heterocycles

“[1,2,3]Triazolo[1,5-a]pyridines” are used in the synthesis of various types of nitrogen-containing heterocycles . Both noncatalytic transformations and cascade reactions involving metal carbenes, which have been intensively studied in recent years, are considered .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing “1,2,4-triazolo[1,5-a]pyridines” under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Molecular Chemosensors

“[1,2,3]Triazolo[1,5-a]pyridine” derivatives have been used as molecular chemosensors for zinc (ii), nitrite and cyanide anions .

Antiproliferative Activities

Compounds based on “[1,2,3]Triazolo[1,5-a]pyridines” have shown in vitro antiproliferative activities against three human cancer cells .

6. Precursors of Carbocations, Carbenes, or Carbenoids Diazo compounds, which “[1,2,3]Triazolo[1,5-a]pyridines” can be used as precursors of, act as precursors of carbocations, carbenes, or carbenoids . They are also used as 1,3-dipoles in cycloaddition reactions .

Propriétés

IUPAC Name |

triazolo[1,5-a]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)4-8-9-10/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQNXXZMTYDZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677434.png)

![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)

methanone](/img/structure/B2677441.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)

![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)

![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)